molecular formula C18H12F2N4O2S B2753774 N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide CAS No. 946304-65-0

N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

货号: B2753774
CAS 编号: 946304-65-0
分子量: 386.38
InChI 键: KUIBIVYFJHJBJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H12F2N4O2S and its molecular weight is 386.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound is a derivative of isoxazole and benzothiazole, which have been explored for their roles in various therapeutic applications, including antimicrobial and anticancer activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Basic Information

PropertyValue
CAS Number 946274-67-5
Molecular Formula C18_{18}H12_{12}F2_{2}N4_{4}O2_{2}S
Molecular Weight 386.4 g/mol
Structure Chemical Structure

Solubility and Stability

The compound exhibits moderate solubility in organic solvents, which is essential for its bioavailability and efficacy in biological systems. The stability of the compound under physiological conditions is crucial for its potential therapeutic applications.

The biological activity of this compound primarily involves interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, it targets the DprE1 enzyme in Mycobacterium tuberculosis, which plays a vital role in the biosynthesis of arabinogalactan, a key component of the bacterial cell wall .
  • Cytotoxicity : Studies have demonstrated that isoxazole derivatives can exhibit cytotoxic effects on various cancer cell lines. For example, one study reported that certain isoxazoles induced apoptosis in human promyelocytic leukemia cells by modulating the expression of apoptosis-related genes such as Bcl-2 and p21 .

Antimicrobial Activity

This compound has shown promising activity against Mycobacterium tuberculosis:

  • Minimum Inhibitory Concentration (MIC) : The compound has demonstrated low MIC values against both actively replicating and dormant strains of M. tuberculosis, indicating its potential as an antitubercular agent .

Anticancer Activity

Research into the anticancer properties of this compound reveals its potential to inhibit tumor growth:

  • Cell Line Studies : In vitro studies have indicated that the compound can significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Study 1: Antitubercular Activity

A recent study evaluated the effectiveness of several benzothiazole derivatives against M. tuberculosis. The results indicated that this compound exhibited superior activity compared to traditional antitubercular drugs. The compound's ability to penetrate the bacterial cell wall and inhibit DprE1 was highlighted as a key mechanism for its efficacy .

Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on human leukemia cells, researchers investigated the impact of various isoxazole derivatives on cell proliferation. This compound was found to induce significant cytotoxicity at concentrations ranging from 50 to 200 μM. The study concluded that this compound could be developed further as a potential anticancer agent due to its ability to trigger apoptotic pathways .

科学研究应用

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a variety of pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Pathogen Type Minimum Inhibitory Concentration (MIC) (µg/mL)
Gram-positive bacteria32 - 64
Gram-negative bacteria64 - 128
Fungi16 - 32

In vitro studies have shown that the compound can effectively inhibit the growth of resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer effects. Studies have reported that it inhibits cancer cell proliferation across various cell lines.

Cell Line IC50 (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)12

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes associated with disease pathways, particularly kinases involved in cancer progression. This aspect of its activity suggests potential uses in targeted therapies aimed at modulating signaling pathways critical to tumor growth and metastasis.

Case Studies

Several studies have explored the efficacy of N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide:

  • Antimicrobial Study : A study published in MDPI highlighted the effectiveness of this compound against resistant bacterial strains, suggesting its potential role in treating difficult infections.
  • Anticancer Research : Research published in the Journal of Medicinal Chemistry indicated that derivatives similar to this compound exhibited significant anticancer activity through targeted inhibition of the C-Met signaling pathway, crucial for tumor growth.
  • Molecular Docking Studies : Computational studies have utilized molecular docking techniques to assess the binding affinities of this compound with various biological targets, providing further support for its potential as a lead compound in drug development.

属性

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O2S/c1-10-6-14(23-26-10)17(25)24(9-12-4-2-3-5-21-12)18-22-16-13(20)7-11(19)8-15(16)27-18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIBIVYFJHJBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。